molecular formula C22H19ClN2OS B11966165 4-(4-Tert-butylphenoxy)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine

4-(4-Tert-butylphenoxy)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine

Cat. No.: B11966165
M. Wt: 394.9 g/mol
InChI Key: UGHVHVMNCREZFX-UHFFFAOYSA-N
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Description

4-(4-Tert-butylphenoxy)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, substituted with a tert-butylphenoxy group at the 4-position and a chlorophenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Tert-butylphenoxy)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine typically involves multi-step organic reactions One common method includes the initial formation of the thieno[2,3-d]pyrimidine core through a cyclization reactionThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Tert-butylphenoxy)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The phenoxy and chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines.

Scientific Research Applications

4-(4-Tert-butylphenoxy)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Tert-butylphenoxy)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction cascades, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Tert-butylphenoxy)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine is unique due to its specific thieno[2,3-d]pyrimidine core, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C22H19ClN2OS

Molecular Weight

394.9 g/mol

IUPAC Name

4-(4-tert-butylphenoxy)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine

InChI

InChI=1S/C22H19ClN2OS/c1-22(2,3)15-6-10-17(11-7-15)26-20-19-18(12-27-21(19)25-13-24-20)14-4-8-16(23)9-5-14/h4-13H,1-3H3

InChI Key

UGHVHVMNCREZFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl

Origin of Product

United States

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